molecular formula C11H13NO B092119 4,4-Dimethyl-2-phenyl-2-oxazoline CAS No. 19312-06-2

4,4-Dimethyl-2-phenyl-2-oxazoline

Cat. No. B092119
CAS RN: 19312-06-2
M. Wt: 175.23 g/mol
InChI Key: UGNSMKDDFAUGFT-UHFFFAOYSA-N
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Description

4,4-dimethyl-2-phenyl-2-oxazoline (DMPO) is a heterocyclic organic compound which has a wide range of applications in organic synthesis and scientific research. It has been used as a reagent in several organic reactions, and its ability to form stable adducts with reactive species has made it an important tool in the study of free radicals.

Scientific Research Applications

  • Organometallic Chemistry : 4,4-Dimethyl-2-phenyl-2-oxazoline reacts with lithium tetrachloropalladate(II) and palladium(II) acetate to form complexes useful in organometallic chemistry (Izumi, Watabe, & Kasahara, 1981).

  • Electroreduction Studies : This compound undergoes electroreduction at mercury electrodes, leading to useful products like N-benzyl-2-amino-2-methylpropanol, indicating its potential in electrochemical applications (Ryan & Kariv-Miller, 1988).

  • Polymer Science : It's used in the anionic synthesis of aromatic carboxyl functionalized polymers, demonstrating its role in creating specialized polymers (Summers & Quirk, 1996).

  • Reactions with KO2 : Research shows interesting reactions with KO2 in aprotic solvents, yielding products like N-benzoyl-α-aminoacid and N-propanoyl benzamide, which are important in synthetic chemistry (Chuaqui, Delaney, & Merritt, 1983).

  • Ring-Opening Polymerization : This compound is involved in homopolyaddition reactions leading to the formation of poly(ether amide)s, showcasing its utility in ring-opening polymerization (Lustoň, Kronek, & Böhme, 2006).

  • Transition Metal Chelate Synthesis : It's used in synthesizing strong-field first-row transition metal chelate species, useful in creating complex metal chelates (Volpe et al., 2010).

  • Crystal Structure Determination : The compound has been studied for its crystal structure, aiding in understanding molecular interactions and design (Hajib et al., 2020).

  • Addition Polymerization : It plays a role in the addition polymerization of substituted 2-oxazolines, contributing to the field of polymer chemistry (Mcmanus, Patterson, & Pittman, 1975).

  • Scorpionate Ligand Synthesis : this compound is instrumental in creating new classes of oxazoline-based scorpionate ligands, expanding the scope of ligand chemistry (Dunne, Su, Ellern, & Sadow, 2008).

  • Ortho and Lateral Lithiations : Its ability to undergo ortho and lateral lithiations makes it significant in synthetic organic chemistry (Tahara, Fukuda, & Iwao, 2002).

Safety and Hazards

4,4-Dimethyl-2-phenyl-2-oxazoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4,4-Dimethyl-2-phenyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . This suggests that its primary targets are aryl bromides and arylboronic acids, which play a crucial role in the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction.

Mode of Action

The compound interacts with its targets (aryl bromides and arylboronic acids) through the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The result of this interaction is the formation of a new carbon-carbon bond between the aryl bromide and the arylboronic acid.

Biochemical Pathways

The Suzuki coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary molecular effect of this compound’s action is the formation of a new carbon-carbon bond between aryl bromides and arylboronic acids . This bond formation is a crucial step in the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized as a result of the Suzuki coupling reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base, and it is often performed in an aqueous environment . Therefore, the presence and concentrations of these substances in the environment can affect the compound’s action. Additionally, factors such as temperature and pH could also influence the reaction’s rate and yield.

properties

IUPAC Name

4,4-dimethyl-2-phenyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSMKDDFAUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302425
Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19312-06-2
Record name 19312-06-2
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Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 4,4-Dimethyl-2-phenyl-2-oxazoline?

A1: this compound, often abbreviated as Phox, has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. []

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: this compound acts as a monodentate ligand, typically coordinating through the nitrogen atom of the oxazoline ring. [, ] For example, it forms a three-coordinate lithium complex with hexamethyldisilylamide, where two Phox molecules coordinate to the lithium center. [] It also forms complexes with zinc halides, adopting a distorted tetrahedral geometry around the zinc center. []

Q3: Can you elaborate on the reactivity of this compound in organolithium chemistry?

A3: This compound exhibits interesting reactivity with organolithium reagents. It undergoes regioselective ortholithiation, meaning the lithium preferentially replaces a hydrogen atom on the phenyl ring adjacent to the oxazoline group. [] This lithio intermediate can then react with various electrophiles, such as chalcogens (sulfur, selenium, tellurium) and methyl iodide, offering a route to functionalized derivatives. []

Q4: Are there any applications of this compound in catalysis?

A4: While not directly involved in the catalytic cycle, this compound serves as a precursor for the synthesis of cycloruthenated complexes. [] These ruthenium complexes demonstrate promising catalytic activity in the reduction of nitroarenes using sodium borohydride as the reducing agent. []

Q5: Are there any computational studies related to this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ortholithiation in this compound. [] These studies provide valuable insights into the reaction intermediates, transition states, and the influence of solvent and lithium reagent structure on the reaction pathway. []

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